

Application Note: ^1H and ^{13}C NMR Analysis of 10-Aminodecanoic Acid

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Compound of Interest

Compound Name: 10-Aminodecanoic acid

Cat. No.: B080629

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Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Aminodecanoic acid is a bifunctional molecule containing a terminal carboxylic acid and a primary amine, connected by a nine-carbon aliphatic chain. This structure makes it a valuable building block in the synthesis of various polymers, peptides, and other organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a detailed protocol for the ^1H and ^{13}C NMR analysis of **10-aminodecanoic acid**, including representative data and experimental workflows.

Data Presentation

The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts for **10-aminodecanoic acid**. These values are representative and may vary slightly depending on the solvent and experimental conditions.

Table 1: Representative ^1H NMR Data for **10-Aminodecanoic Acid**

Protons	Chemical Shift (ppm)	Multiplicity	Integration
H-10	~2.7	Triplet	2H
H-2	~2.2	Triplet	2H
H-3 to H-9	~1.2-1.6	Multiplet	12H
-NH ₂	~1.5-3.0	Broad Singlet	2H
-COOH	~11-12	Broad Singlet	1H

Table 2: Representative ¹³C NMR Data for **10-Aminodecanoic Acid**

Carbon	Chemical Shift (ppm)
C-1 (C=O)	~175-180
C-10	~40-45
C-2	~30-35
C-3 to C-9	~25-30

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

- **Sample Weighing:** Accurately weigh 5-10 mg of **10-aminodecanoic acid** for ¹H NMR and 20-50 mg for ¹³C NMR.
- **Solvent Selection:** Choose a suitable deuterated solvent. Due to the presence of both a polar carboxylic acid and a primary amine, solvents like Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) are good choices. For this protocol, D₂O is used.
- **Dissolution:** Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

- **pH Adjustment (for D₂O):** If using D₂O, the pH of the solution can be adjusted to ensure the consistent protonation state of the amine and carboxylic acid groups. This can be achieved by adding a small amount of DCl or NaOD.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
- **Filtration (if necessary):** If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette directly into the NMR tube to avoid spectral artifacts.
- **Internal Standard:** A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, can be added for accurate chemical shift referencing (0.0 ppm).

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

¹H NMR Acquisition:

- **Instrument Setup:** Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent.
- **Shimming:** Perform automated or manual shimming to optimize the magnetic field homogeneity.
- **Pulse Sequence:** A standard single-pulse sequence is typically used.
- **Acquisition Parameters:**
 - **Spectral Width:** Set to cover the expected range of proton signals (e.g., 0-13 ppm).
 - **Acquisition Time:** Typically 2-4 seconds.
 - **Relaxation Delay:** 1-5 seconds.
 - **Number of Scans:** 8-16 scans are usually sufficient for a good signal-to-noise ratio.

- **Solvent Suppression:** If the residual solvent peak is intense, a solvent suppression technique may be employed.

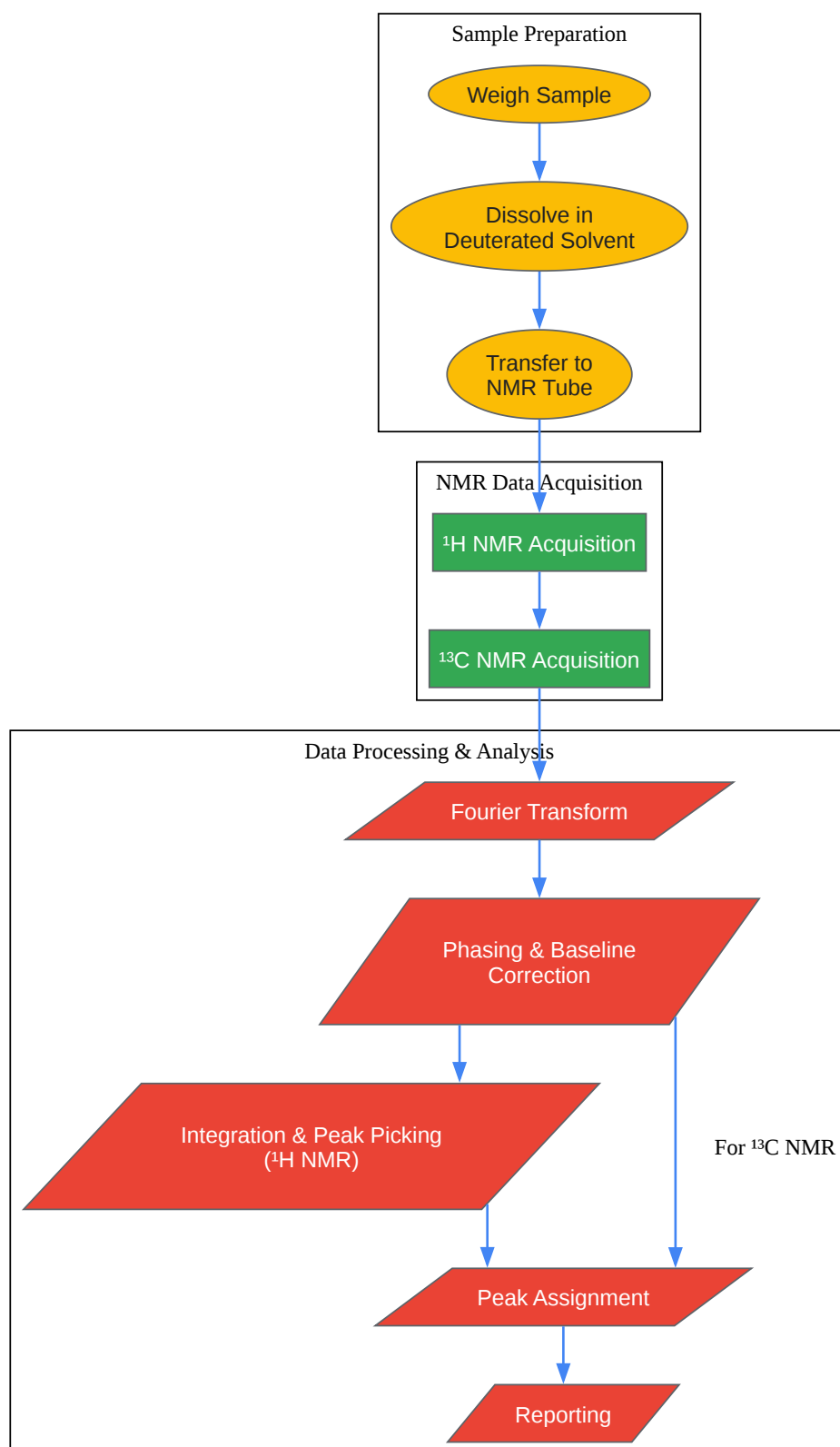
^{13}C NMR Acquisition:

- **Instrument Setup:** After ^1H NMR acquisition, switch the probe to the ^{13}C channel.
- **Pulse Sequence:** A standard proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
- **Acquisition Parameters:**
 - **Spectral Width:** Set to cover the expected range of carbon signals (e.g., 0-200 ppm).
 - **Acquisition Time:** Typically 1-2 seconds.
 - **Relaxation Delay:** 2-5 seconds.
 - **Number of Scans:** Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of **10-aminodecanoic acid**.

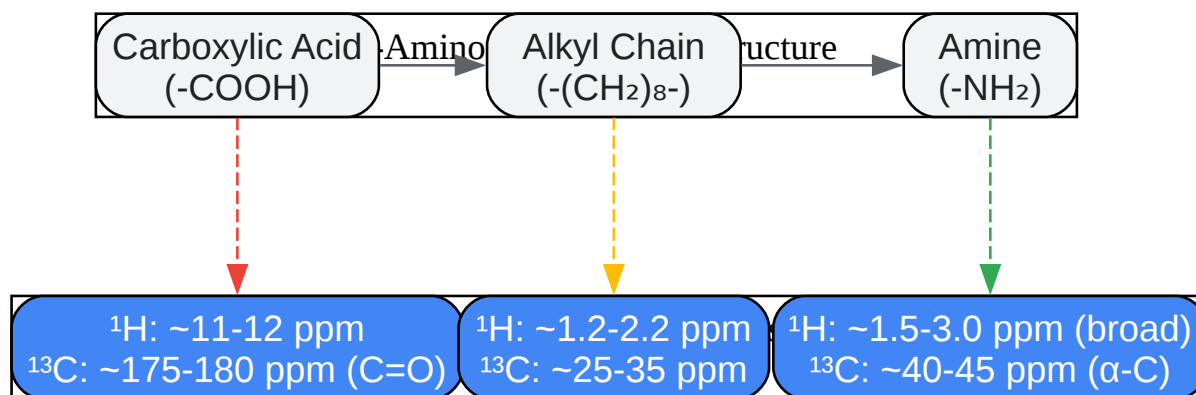


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Figure 1. Experimental workflow for NMR analysis.

Logical Relationship of NMR Signals

The following diagram illustrates the logical relationship between the functional groups of **10-aminodecanoic acid** and their expected NMR signals.



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Figure 2. Correlation of structure and NMR signals.

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